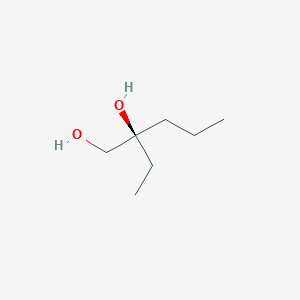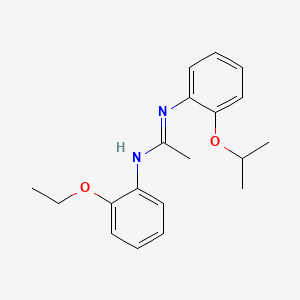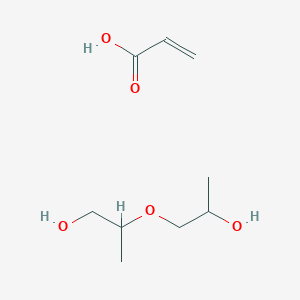
2-(2-Hydroxypropoxy)propan-1-ol;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxypropoxy)propan-1-ol;prop-2-enoic acid is a chemical compound with the molecular formula C6H14O3This compound is characterized by the presence of both hydroxyl and propoxy groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Hydroxypropoxy)propan-1-ol can be synthesized from propylene glycol and carbon dioxide. The reaction involves the addition of propylene glycol to carbon dioxide under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-(2-Hydroxypropoxy)propan-1-ol typically involves the use of large-scale reactors where propylene glycol is reacted with carbon dioxide. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
2-(2-Hydroxypropoxy)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Properties
CAS No. |
78972-15-3 |
|---|---|
Molecular Formula |
C9H18O5 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2-hydroxypropoxy)propan-1-ol;prop-2-enoic acid |
InChI |
InChI=1S/C6H14O3.C3H4O2/c1-5(8)4-9-6(2)3-7;1-2-3(4)5/h5-8H,3-4H2,1-2H3;2H,1H2,(H,4,5) |
InChI Key |
YATYDCQGPUOZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OCC(C)O.C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
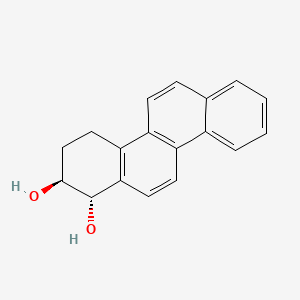
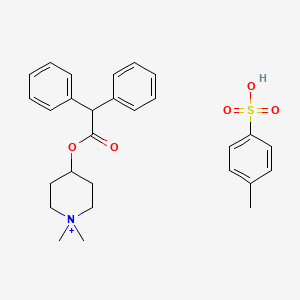
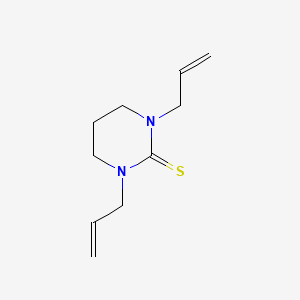
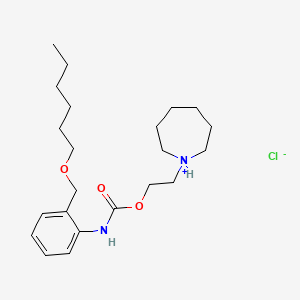
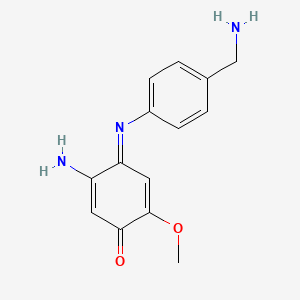
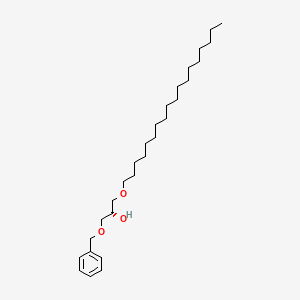
![Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane](/img/structure/B14429685.png)
![[(Chloroethynyl)sulfanyl]benzene](/img/structure/B14429686.png)
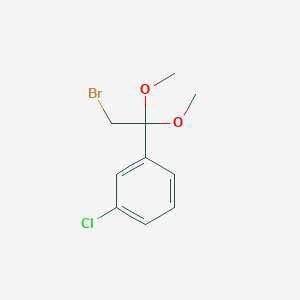
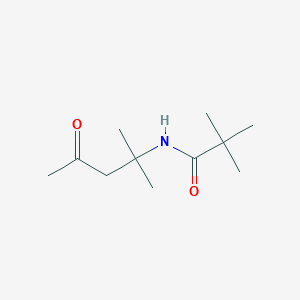
![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14429698.png)
